2-(furan-2-amido)-N-[4-(morpholin-4-yl)phenyl]-1,3-oxazole-4-carboxamide
Description
This compound features a 1,3-oxazole core substituted with a furan-2-amido group at position 2 and a morpholin-4-ylphenylcarboxamide moiety at position 2. Its structural complexity combines heterocyclic diversity (oxazole, furan, morpholine) that may enhance solubility, bioavailability, and target-binding specificity.
Properties
IUPAC Name |
2-(furan-2-carbonylamino)-N-(4-morpholin-4-ylphenyl)-1,3-oxazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O5/c24-17(15-12-28-19(21-15)22-18(25)16-2-1-9-27-16)20-13-3-5-14(6-4-13)23-7-10-26-11-8-23/h1-6,9,12H,7-8,10-11H2,(H,20,24)(H,21,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDYBOIJCIZSJOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)NC(=O)C3=COC(=N3)NC(=O)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(furan-2-amido)-N-[4-(morpholin-4-yl)phenyl]-1,3-oxazole-4-carboxamide typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Furan Amide: This step involves the reaction of furan-2-carboxylic acid with an amine to form the furan amide. The reaction is usually carried out in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as triethylamine.
Synthesis of the Oxazole Ring: The oxazole ring can be synthesized via a cyclization reaction involving an α-haloketone and an amide. This step often requires a dehydrating agent like phosphorus oxychloride (POCl3).
Coupling with Morpholine Derivative: The final step involves coupling the synthesized oxazole derivative with a morpholine-substituted phenylamine. This reaction is typically facilitated by a palladium-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The furan ring in the compound can undergo oxidation reactions, typically forming furanones or other oxidized derivatives.
Reduction: The amide and oxazole groups can be reduced under specific conditions, often using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Furanones or carboxylic acids.
Reduction: Amines or alcohols.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry
In chemistry, 2-(furan-2-amido)-N-[4-(morpholin-4-yl)phenyl]-1,3-oxazole-4-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicinal chemistry, the compound is explored for its potential therapeutic properties. Its ability to interact with specific enzymes or receptors could make it useful in the treatment of diseases such as cancer, inflammation, or infectious diseases.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as enhanced conductivity or stability. It may also find applications in the production of specialty chemicals or pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(furan-2-amido)-N-[4-(morpholin-4-yl)phenyl]-1,3-oxazole-4-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The furan and oxazole rings can participate in π-π stacking interactions, while the amide and morpholine groups can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with analogs based on structural motifs, synthetic routes, and inferred properties:
Table 1: Structural and Functional Comparison
Key Observations
Core Heterocycle Variations: The target compound’s 1,3-oxazole core contrasts with 1,3-thiazole in CAS# 338749-93-2 . Pyrazole-based analogs (e.g., 9a-j) prioritize hydrogen-bonding interactions via NH groups, unlike the oxazole’s electron-deficient aromatic system.
Morpholine Derivatives: The morpholin-4-yl group in the target compound is a non-oxidized morpholine variant, differing from 3-oxomorpholino in 9a-j . Morpholinoacetamide (e.g., CAS# 338749-93-2) introduces a flexible linker, which may enhance conformational adaptability for target binding compared to the rigid phenyl-morpholine linkage in the target compound.
Synthetic Routes :
- The target compound’s synthesis likely involves amidation and coupling reactions similar to those in (e.g., diazonium salt coupling for hydrazinylidene derivatives) . However, introducing the morpholine group may require nucleophilic aromatic substitution or Buchwald-Hartwig amination.
- Pyrazole derivatives (9a-j) employ condensation with aromatic aldehydes , a strategy adaptable to the target compound if modified with furan-based aldehydes.
Functional Group Impact :
- The furan-2-amido group in the target compound introduces a planar, conjugated system absent in sulfamoylphenyl (13a-b) or chlorophenyl (CAS# 338749-93-2) analogs. This could enhance π-stacking in hydrophobic binding pockets.
- Sulfamoyl groups in 13a-b confer acidity (pKa ~10), favoring solubility in basic environments, whereas morpholine’s basicity (pKa ~8.4) may improve solubility in acidic milieus.
Table 2: Physicochemical Properties (Inferred)
Biological Activity
The compound 2-(furan-2-amido)-N-[4-(morpholin-4-yl)phenyl]-1,3-oxazole-4-carboxamide is a novel synthetic derivative belonging to the oxazole family, which has gained attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial properties, cytotoxic effects, and mechanisms of action based on recent research findings.
Chemical Structure
The compound's structure can be represented as follows:
This formula indicates the presence of furan, morpholine, and oxazole moieties, which are known for their diverse biological activities.
Biological Activity Overview
Recent studies have focused on evaluating the biological activities of this compound, particularly its antimicrobial and anticancer properties. Below is a summary of key findings regarding its biological activity.
Antimicrobial Activity
Research has demonstrated that derivatives of oxazole compounds exhibit significant antimicrobial properties. The specific compound has shown:
- Inhibition against Gram-positive and Gram-negative bacteria : It was effective against strains such as Staphylococcus aureus and Escherichia coli.
- Biofilm formation inhibition : The compound exhibited the ability to inhibit biofilm formation in Enterococcus faecium, suggesting potential applications in treating biofilm-associated infections .
Cytotoxic Activity
Studies have also investigated the cytotoxic effects of this compound on various cancer cell lines:
- MCF-7 Breast Cancer Cells : The compound induced apoptosis in MCF-7 cells, as evidenced by increased p53 expression and caspase-3 activation. This suggests that the compound may act through mechanisms similar to those of established anticancer agents like Tamoxifen .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 0.65 | Apoptosis via p53/caspase pathway |
| HeLa | 2.41 | Induction of cell cycle arrest |
The proposed mechanisms through which this compound exerts its biological effects include:
- Interaction with DNA : The oxazole ring may intercalate with DNA, disrupting replication and transcription processes.
- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
Case Studies
Several case studies have highlighted the efficacy of this compound in preclinical models:
- Antibacterial Efficacy : A study conducted on various bacterial strains demonstrated that the compound significantly reduced bacterial load in vitro and showed promise in vivo in animal models .
- Cytotoxicity in Cancer Models : In vitro studies using human cancer cell lines (MCF-7 and HeLa) revealed that treatment with the compound led to significant decreases in cell viability, indicating its potential as an anticancer agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
